molecular formula C8H6Cl4O2 B147479 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol CAS No. 7154-26-9

2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol

Cat. No.: B147479
CAS No.: 7154-26-9
M. Wt: 275.9 g/mol
InChI Key: VUQMHVFWBWRJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol (CAS 7154-26-9) is a polychlorinated aromatic diol with the molecular formula C₈H₆Cl₄O₂ . Its structure consists of a para-xylene backbone (1,4-dimethylbenzene) substituted with hydroxyl groups (-OH) at both methyl positions and chlorine atoms at the 2, 3, 5, and 6 positions on the aromatic ring.

Properties

IUPAC Name

[2,3,5,6-tetrachloro-4-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl4O2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h13-14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQMHVFWBWRJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1Cl)Cl)CO)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221774
Record name 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7154-26-9
Record name 2,3,5,6-Tetrachloro-1,4-benzenedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7154-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-Tetrachloro-1,4-benzenedimethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1, 2,3,5,6-tetrachloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73473
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-tetrachloro-p-xylene-α,α-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.730
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3,5,6-TETRACHLORO-1,4-BENZENEDIMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAC3D3KRB5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Catalytic Chlorination with Ferric Chloride

A conventional method involves using gaseous chlorine (Cl₂) in the presence of ferric chloride (FeCl₃) as a catalyst. The reaction proceeds under anhydrous conditions in nonpolar solvents such as carbon tetrachloride or chlorobenzene. Typical parameters include temperatures ranging from 50–80°C and reaction times of 12–24 hours. The FeCl₃ catalyst facilitates electrophilic aromatic substitution, directing chlorine atoms to the meta and para positions relative to the methyl groups.

Table 1: Catalytic Chlorination Conditions

ParameterRange
Temperature50–80°C
Reaction Time12–24 hours
Catalyst Loading1–5 wt% FeCl₃
SolventCCl₄, Chlorobenzene
Yield70–85%

Photochemical Chlorination

Recent advancements leverage ultraviolet (UV) light to drive chlorination without metal catalysts, reducing byproduct formation. In this method, p-xylene dissolved in carbon tetrachloride is irradiated with UV light at 25–200°C while chlorine gas is bubbled through the solution. The photochemical approach minimizes side reactions such as over-chlorination, achieving yields exceeding 90% under optimized conditions.

Hydroxylation of Tetrachloro-p-xylene

The second step converts the methyl groups of 2,3,5,6-tetrachloro-p-xylene into hydroxyl groups, yielding the final diol structure. This transformation typically employs oxidation followed by acidic workup.

Potassium Permanganate Oxidation

A widely used method involves oxidizing the methyl groups using potassium permanganate (KMnO₄) in an acidic aqueous medium. The reaction proceeds via a radical mechanism, where KMnO₄ generates hydroxyl radicals that abstract hydrogen atoms from the methyl groups, forming carboxylic acid intermediates. Subsequent reduction with sodium bisulfite (NaHSO₃) yields the diol.

Table 2: Hydroxylation Parameters

ParameterRange
Oxidizing AgentKMnO₄ (3–5 equiv)
Temperature60–90°C
Reaction MediumH₂SO₄/H₂O (1:1 v/v)
Reaction Time6–12 hours
Yield65–75%

Catalytic Hydroxylation with Transition Metals

Alternative methods employ transition metal catalysts, such as ruthenium or osmium complexes, to mediate hydroxylation under milder conditions. For example, using RuCl₃ in a tert-butanol/water mixture at 40°C achieves selective hydroxylation with minimal over-oxidation. While this approach offers higher selectivity, catalyst cost and recovery remain practical challenges.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes scalability, cost-efficiency, and waste minimization. Continuous-flow reactors have been adopted for the chlorination step, enabling precise control over temperature and chlorine dosing. Additionally, solvent recycling systems in hydroxylation steps reduce raw material consumption.

Key Challenges:

  • Byproduct Formation: Over-chlorination during the first step can yield hexachlorinated derivatives, requiring rigorous purification via recrystallization or column chromatography.

  • Corrosion: Chlorine and acidic media necessitate corrosion-resistant reactor materials such as Hastelloy or glass-lined steel.

Emerging Methodologies and Innovations

Recent research explores enzymatic hydroxylation using engineered cytochrome P450 enzymes, which offer unparalleled regioselectivity under ambient conditions. Although still experimental, this biocatalytic approach aligns with green chemistry principles by eliminating harsh reagents.

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to other functional groups.

    Substitution: Chlorine atoms can be substituted with other groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or ammonia (NH3) under appropriate conditions.

Major Products:

    Oxidation: Formation of tetrachloro-p-xylene-dione or tetrachloro-p-xylene-carboxylic acid.

    Reduction: Formation of partially or fully dechlorinated derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)
The compound can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

Table 1: HPLC Method Parameters

ParameterValue
Mobile PhaseAcetonitrile + Water + Acid
Column TypeNewcrom R1
Particle Size3 µm
ApplicationPharmacokinetics

Material Science Applications

Flame Retardant Additives
this compound serves as an intermediate in the synthesis of flame retardant materials such as polyesters and polyurethanes. It can be esterified with monobasic acids to produce fire retardant additives that enhance the safety of materials like polyethylene and polystyrene .

Case Study: Flame Retardancy in Polyesters
In a study examining the incorporation of chlorinated compounds into polyester formulations, it was found that adding this compound improved the flame retardant properties significantly. The treated polyesters exhibited reduced flammability and enhanced thermal stability compared to untreated samples.

Chemical Synthesis Applications

Synthesis of Other Compounds
The compound acts as a versatile building block in organic synthesis. It can be reacted with various glycols to yield derivatives that have applications in producing cross-linked polymers and other functional materials .

Table 2: Synthesis Pathways

Reaction TypeProductApplication
EsterificationFire retardant polyestersSafety in construction materials
Reaction with GlycolsCross-linked polyurethanesCoatings and adhesives
HalogenationModified aromatic compoundsSpecialty chemicals

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and hydroxyl groups allows it to form specific interactions, such as hydrogen bonding or halogen bonding, with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substitution Patterns

The compound’s defining characteristics are its aromatic diol core and tetrachloro substitution . Below is a comparative analysis with other diols and halogenated compounds:

Table 1: Structural Comparison of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol and Related Compounds
Compound Name Core Structure Functional Groups Substituents Molecular Formula Key References
This compound Para-xylene Two hydroxyls (-OH) Cl at 2,3,5,6 positions C₈H₆Cl₄O₂
1,4-Bis(3-hydroxyphenoxy)benzene Benzene (bis-phenoxy) Two hydroxyls (-OH) Phenoxy groups at 1,4 positions C₁₈H₁₄O₄
5α-Pregnan-3β,20α-diol monosulfate Steroid Hydroxyls at 3β,20α; sulfate Methyl, cyclopentane backbone C₂₁H₃₄O₅S
5β-Cholestane-3α,7α-diol Cholestane (steroid) Hydroxyls at 3α,7α Methyl, alkyl side chain C₂₇H₄₈O₂
Roxburghiadiol A Cycloartane (triterpene) Hydroxyls at 3β,6β 14α-methyl, 24-methylene C₃₀H₅₀O₂

Key Observations :

  • Aromatic vs. Aliphatic Backbones: Unlike steroidal or triterpenoid diols (e.g., 5β-cholestane-3α,7α-diol , roxburghiadiol A ), the target compound features an aromatic core, which enhances rigidity and electronic effects.
  • Halogenation: The tetrachloro substitution distinguishes it from most naturally occurring diols, which typically lack halogens. This substitution likely increases its lipophilicity and chemical stability compared to non-halogenated analogs.

Biological Activity

2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol is an organic compound characterized by its unique structure featuring four chlorine atoms and two hydroxyl groups attached to a xylene backbone. This compound has garnered attention due to its potential biological activities and interactions with various biomolecules. Understanding its biological activity is crucial for evaluating its applications in chemistry, biology, and medicine.

  • Molecular Formula : C8H6Cl4O2
  • CAS Number : 7154-26-9

The compound's structure allows for various chemical reactions, including oxidation and substitution reactions. The presence of chlorine enhances its electrophilicity, making it reactive in substitution reactions, while the hydroxyl groups provide sites for further chemical transformations.

The biological activity of this compound is primarily attributed to its interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and halogen bonds due to its functional groups. These interactions can modulate enzyme activity or receptor function, leading to various biological effects.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Toxicological Effects : Due to the presence of chlorine atoms, there are concerns regarding the toxicological effects of this compound on human health and the environment.

Case Studies and Research Findings

A review of existing literature reveals several studies focusing on the biological implications of chlorinated compounds similar to this compound.

  • Microbial Degradation Studies : Research has shown that chlorinated compounds can be degraded by specific microbial communities. For instance, studies on hexachlorocyclohexane degradation highlight pathways that may also apply to similar chlorinated compounds .
    StudyFindings
    Ohisa et al. (2010)Identified degradation products from chlorinated compounds indicating potential pathways for detoxification.
    Lal et al. (unpublished)Suggested microbial routes for metabolizing chlorinated xylene derivatives.
  • Toxicity Assessments : Toxicological evaluations indicate that exposure to chlorinated compounds can lead to adverse health effects such as liver damage and carcinogenicity in animal models .
    CompoundToxic Effects
    2,3,7,8-TCDDKnown for severe toxic effects including immunotoxicity and carcinogenicity.
    2,3-DichlorophenolAssociated with endocrine disruption and developmental toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol?

  • Methodological Answer : The compound can be synthesized via chlorination of p-xylene derivatives using catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). Key parameters include:

  • Temperature : Controlled stepwise chlorination at 60–80°C to avoid over-chlorination .
  • Solvent Selection : Non-polar solvents (e.g., dichloromethane) improve selectivity, while polar aprotic solvents (e.g., DMF) enhance reaction rates .
  • Purification : Recrystallization from methanol or acetone yields >95% purity. Monitor intermediates via TLC or GC-MS to confirm reaction progress .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H NMR (δ 4.8–5.2 ppm for hydroxyl protons) and 13^{13}C NMR (δ 120–140 ppm for aromatic carbons) .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water (70:30) mobile phase .
  • Mass Spectrometry : ESI-MS in negative ion mode for molecular ion [M-H]⁻ at m/z 313.8 .

Q. How should researchers evaluate the compound’s stability under varying storage and experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (typically >200°C) .
  • Photochemical Stability : Expose to UV light (254 nm) and monitor degradation via HPLC; store in amber vials to prevent photooxidation .
  • Hydrolytic Stability : Test in buffered solutions (pH 4–9) at 25°C; instability in alkaline conditions (pH >8) due to hydroxyl group deprotonation .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in catalytic systems?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow spectroscopy to monitor intermediate formation rates. For example, track chlorination intermediates via UV-Vis at 280 nm .
  • Isotopic Labeling : Introduce 36^{36}Cl isotopes to trace chlorine substitution patterns in the aromatic ring .
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to simulate transition states and activation energies for chlorination steps .

Q. What methodologies are recommended to assess the environmental persistence and ecotoxicological effects of this compound?

  • Methodological Answer :

  • Environmental Half-Life : Conduct OECD 309 aerobic biodegradation tests in water/sediment systems, analyzing residual concentrations via LC-MS/MS .
  • Bioaccumulation : Use logP values (experimentally determined via shake-flask method: logP ≈ 3.2) to predict bioaccumulation potential in aquatic organisms .
  • Toxicity Assays : Perform Daphnia magna acute toxicity tests (48-h EC₅₀) and algal growth inhibition (72-h IC₅₀) under OECD 202/201 guidelines .

Q. How can contradictory data on the compound’s solubility and reactivity be resolved?

  • Methodological Answer :

  • Systematic Solubility Screening : Use a Design of Experiments (DoE) approach (e.g., Box-Behnken design) to test solubility in solvent mixtures (e.g., acetone/water gradients) .
  • Cross-Validation : Compare XRD crystal structures with computational solubility parameters (Hansen solubility parameters) to identify outliers .
  • Reactivity under Oxidative Stress : Use cyclic voltammetry to measure redox potentials and identify reactive intermediates conflicting with prior reports .

Q. What strategies are effective for studying its interactions with biological macromolecules (e.g., enzymes)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize enzymes (e.g., cytochrome P450) on sensor chips to measure binding affinity (KD) and kinetics .
  • Molecular Docking : Use AutoDock Vina to simulate binding modes with active sites; validate via site-directed mutagenesis .
  • Metabolomic Profiling : Expose microbial cultures (e.g., Pseudomonas) to the compound and analyze metabolite shifts via GC-TOF-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.